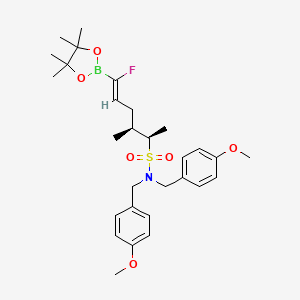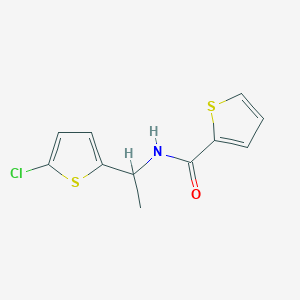
n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H10ClNOS2 and a molecular weight of 271.79 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 1-(5-chlorothiophen-2-yl)ethanamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted thiophene derivatives.
Applications De Recherche Scientifique
n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorothiophene and thiophene moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C11H10ClNOS2 |
|---|---|
Poids moléculaire |
271.8 g/mol |
Nom IUPAC |
N-[1-(5-chlorothiophen-2-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10ClNOS2/c1-7(8-4-5-10(12)16-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,13,14) |
Clé InChI |
XUISDDKTIRKMHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


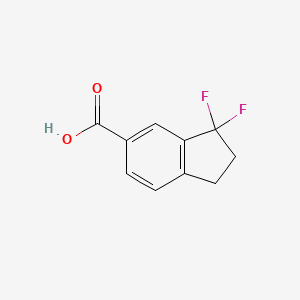

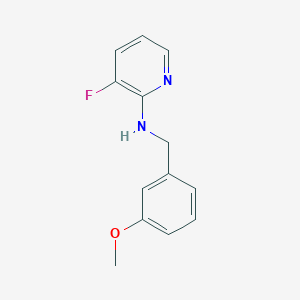

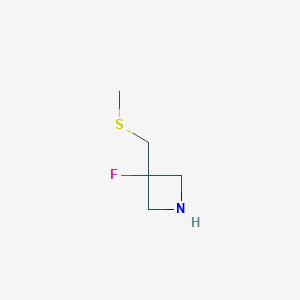

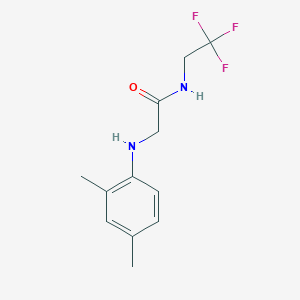
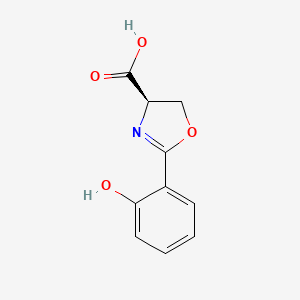
![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)

![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
